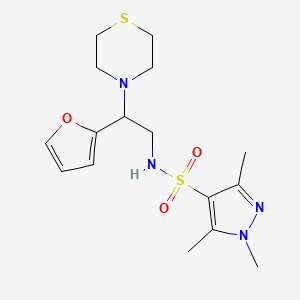![molecular formula C19H19N5O5 B2550834 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396790-54-7](/img/structure/B2550834.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of benzo[d]imidazolyl tetrahydropyridine carboxylates, which were created using a one-pot multi-component reaction involving a Lewis acid catalyst . Similarly, substituted tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were prepared via a one-pot two-component thermal cyclization reaction . These methods suggest that the compound could potentially be synthesized through similar multi-component reactions, possibly involving a Lewis acid catalyst or thermal cyclization.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, NMR, MS, and X-ray diffraction studies . For instance, a novel pyrazole derivative was confirmed by single crystal X-ray diffraction to have a twisted conformation between its pyrazole and thiophene rings . These techniques could be applied to determine the molecular structure of the compound , providing insights into its conformation and stability.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, they do discuss the reactivity of similar compounds, such as the oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines to synthesize benzo[1,4]dioxine and benzo[1,4]oxazine derivatives . This suggests that the compound may also undergo similar cyclization reactions, which could be explored to understand its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like Hirshfeld surface analysis, DFT, and thermal analysis . For example, the thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its electronic structures were optimized using DFT . These methods could be used to predict and analyze the physical and chemical properties of the compound , including its stability, electronic structure, and potential nonlinear optical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Compounds similar in structure have been synthesized for potential therapeutic applications, including anti-inflammatory and analgesic agents. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of structurally complex molecules for medicinal chemistry. These compounds were evaluated for their COX-1/COX-2 inhibition activities, demonstrating notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Catalyst-free Synthesis
In another relevant study, Shaabani et al. (2014) reported on the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives. This research highlights the importance of developing environmentally benign synthesis methods that reduce the need for catalysts, potentially offering a more sustainable approach to chemical synthesis (Shaabani et al., 2014).
Metabolic Studies
Nemet, Varga-Defterdarović, and Turk (2006) explored the role of Methylglyoxal (MG), a reactive alpha-oxoaldehyde, in food and living organisms. MG forms advanced glycation end-products, which are linked to various health issues, including diabetes and neurodegenerative diseases. Understanding the metabolism and effects of compounds like MG can inform the development of treatments for related conditions (Nemet, Varga-Defterdarović, & Turk, 2006).
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides has been conducted to explore their cardiac electrophysiological activity. These compounds, including some synthesized as potential selective class III agents, have been examined for their effectiveness in modulating cardiac electrical activity, potentially offering new avenues for treating arrhythmias (Morgan et al., 1990).
Zukünftige Richtungen
This compound and its derivatives could be further studied for their potential as therapeutic agents, given the broad range of biological activities exhibited by imidazole derivatives . Further mechanistic studies and optimization of these compounds could lead to the development of more active analogs and a comprehensive understanding of the structure–activity relationships of these molecules .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-12-20-4-6-23(12)7-5-21-17(25)14-9-22-19(27)24(18(14)26)10-13-2-3-15-16(8-13)29-11-28-15/h2-4,6,8-9H,5,7,10-11H2,1H3,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOXLQPNGSRKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2550753.png)

![2-[2-(2,3-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2550756.png)
![2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2550757.png)


![7-acetyl-3-benzyl-2-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550762.png)
![N,5-Dimethyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550763.png)
![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)


![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)

